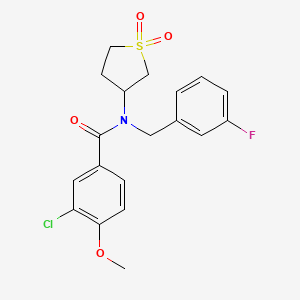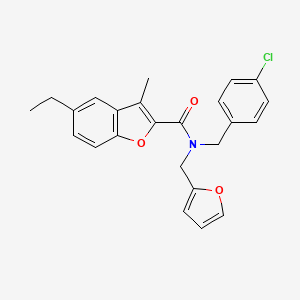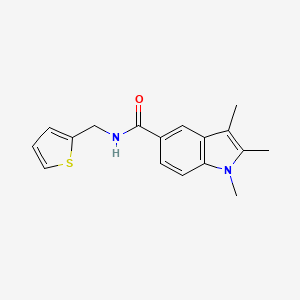![molecular formula C25H27N3O3 B11406718 N-(2-{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B11406718.png)
N-(2-{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{1-[3-(4-ETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE is a synthetic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by its complex structure, which includes a furan ring, a benzodiazole moiety, and an ethylphenoxy group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{1-[3-(4-ETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Benzodiazole Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodiazole ring.
Attachment of the Ethylphenoxy Group: The ethylphenoxy group is introduced through nucleophilic substitution reactions, often using alkyl halides and phenols.
Formation of the Furan Ring: The furan ring is synthesized through cyclization reactions involving furfural or other furan precursors.
Coupling Reactions: The final step involves coupling the benzodiazole moiety with the furan ring through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-{1-[3-(4-ETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, phenols, and other nucleophiles/electrophiles.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with potentially different biological activities and properties.
Scientific Research Applications
N-(2-{1-[3-(4-ETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and as a component in chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{1-[3-(4-ETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-{1-[3-(4-ETHYLPHENOXY)PROPYL]-1H-BENZIMIDAZOL-2-YL}PROPYL)-2-FURAMIDE: A structurally similar compound with potential differences in biological activity.
N-(1-{1-[3-(4-ETHYLPHENOXY)PROPYL]-1H-BENZIMIDAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE: Another analog with slight variations in the molecular structure.
Uniqueness
N-(2-{1-[3-(4-ETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and properties compared to its analogs.
This detailed article provides a comprehensive overview of N-(2-{1-[3-(4-ETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C25H27N3O3 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-[2-[1-[3-(4-ethylphenoxy)propyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C25H27N3O3/c1-2-19-10-12-20(13-11-19)30-18-6-16-28-22-8-4-3-7-21(22)27-24(28)14-15-26-25(29)23-9-5-17-31-23/h3-5,7-13,17H,2,6,14-16,18H2,1H3,(H,26,29) |
InChI Key |
ZHMNDRRKQBCPHD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CCNC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide](/img/structure/B11406639.png)

![2-[(4-benzylpiperidin-1-yl)carbonyl]-4H-chromen-4-one](/img/structure/B11406647.png)
![Dimethyl [5-(benzylamino)-2-(4-methoxybenzyl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B11406653.png)
![2-{4-[(4-Methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-yl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11406657.png)
![4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-N-(4-methylbenzyl)-1,3-thiazol-5-amine](/img/structure/B11406659.png)

![6-methyl-3-(4-nitrophenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B11406667.png)
![1-(3-chlorophenyl)-4-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11406687.png)
![2-[(2,5-dimethylphenoxy)methyl]-1-(2-methylpropyl)-1H-benzimidazole](/img/structure/B11406689.png)

![7-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11406694.png)
![methyl 4-[(4-nitrophenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B11406701.png)
![7-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11406707.png)
